(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride

Description

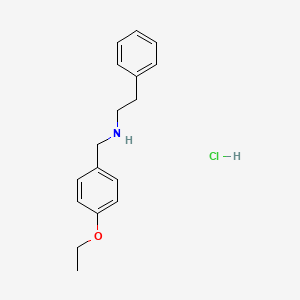

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride is a secondary amine compound featuring a phenethyl group linked to a 4-ethoxy-substituted benzyl moiety. The ethoxy group (-OCH₂CH₃) at the para position of the benzyl ring distinguishes it from analogs with methoxy (-OCH₃), halide, or other substituents. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a common formulation strategy to improve bioavailability in pharmacological applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-2-19-17-10-8-16(9-11-17)14-18-13-12-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFJTZGXJUANLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with phenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-ethoxybenzaldehyde, while reduction can produce 4-ethoxybenzyl alcohol .

Scientific Research Applications

Neuropharmacology

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride is studied for its effects on the central nervous system (CNS). It acts as a monoamine releasing agent , particularly influencing neurotransmitters such as dopamine and norepinephrine. This property positions it as a candidate for research into treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) due to its potential to enhance monoaminergic activity .

Antimicrobial Activity

Research indicates that phenethylamine derivatives exhibit antimicrobial properties. Studies have shown that compounds related to (4-Ethoxy-benzyl)-phenethyl-amine can inhibit certain pathogenic strains of bacteria, including Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Synthesis of New Compounds

The compound serves as a precursor in the synthesis of various pharmaceuticals. For instance, it can be utilized in creating ortho-metalated primary phenethylamines, which are important in organometallic chemistry and catalysis . The ability to modify its structure allows researchers to explore new derivatives with enhanced biological activities.

Investigating Trace Amine-Associated Receptor (TAAR) Agonism

This compound is also examined for its interaction with trace amine-associated receptors (TAARs), particularly TAAR1. This receptor is implicated in modulating neurotransmitter release and could be a target for developing novel psychostimulants or anxiolytics .

Potential Role in Exercise Physiology

Emerging studies suggest that compounds like (4-Ethoxy-benzyl)-phenethyl-amine may play a role in the physiological responses to exercise. Increased levels of phenethylamines during physical activity are linked to improved mood states and cognitive function, indicating potential applications in sports medicine and rehabilitation .

Table: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated increased dopamine release in animal models, suggesting antidepressant effects. |

| Study B | Antimicrobial Activity | Showed significant inhibition of E. coli at concentrations above 50 µg/mL. |

| Study C | Synthesis | Successfully synthesized new phenethylamine derivatives with enhanced receptor affinity. |

| Study D | TAAR Agonism | Confirmed agonistic activity at TAAR1, indicating potential for mood enhancement therapies. |

| Study E | Exercise Physiology | Found elevated urinary phenethylamine levels post-exercise, correlating with improved mood states. |

Mechanism of Action

The mechanism of action of (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(3-Methoxy-benzyl)-phenethyl-amine (CAS 356093-33-9)

- Key Difference : Methoxy substitution at the meta position (3-position) instead of para (4-position).

- Impact : The para-substituted ethoxy group in the target compound likely provides greater steric accessibility and electronic donation to aromatic systems compared to meta-substitution. Para-substituted analogs generally exhibit stronger receptor binding due to optimized spatial alignment with target sites .

[2-(3,4-Dimethoxy-phenyl)-ethyl]-phenethyl-amine (Ref: 10-F654003)

Alkoxy Chain Length and Lipophilicity

4-Methoxy-phenethyl-amine Hydrochloride (CAS Not Specified)

- Key Difference : Shorter methoxy (-OCH₃) substituent instead of ethoxy (-OCH₂CH₃).

Benzyl Homoveratrylamine Hydrochloride (CAS 1472-54-4)

- Key Difference : Dimethoxy (-OCH₃) substituents at 3- and 4-positions.

- However, the reduced steric bulk compared to ethoxy may alter selectivity .

Heterocyclic and Bulky Substituents

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine Hydrochloride (CAS 13605-56-6)

- Key Difference : Incorporation of a tetrahydrofuran (THF) ring and methylbenzyl group.

N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine Hydrochloride

Physicochemical and Pharmacokinetic Properties

Table 1: Structural and Property Comparison

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (4-Ethoxy-benzyl)-phenethyl-amine HCl | 4-OCH₂CH₃ | ~299.8 (est.) | High lipophilicity, moderate solubility |

| (3-Methoxy-benzyl)-phenethyl-amine | 3-OCH₃ | ~285.8 (est.) | Lower lipophilicity, meta-substitution |

| 4-Methoxy-phenethyl-amine HCl | 4-OCH₃ | ~201.7 | Higher solubility, shorter metabolic half-life |

| Benzyl Homoveratrylamine HCl | 3,4-(OCH₃)₂ | ~319.8 | Enhanced electron donation, dual substitution |

Pharmacological Implications

QSAR studies on phenethylamine derivatives () highlight that electron-donating substituents (e.g., ethoxy, methoxy) enhance receptor binding, while lipophilicity governs CNS penetration. The target compound’s balance of moderate lipophilicity and para-substitution may optimize both affinity and bioavailability.

Biological Activity

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22ClNO, indicating a complex structure that contributes to its biological activity. The compound features an ethoxy group that enhances its lipophilicity, potentially affecting its interaction with biological targets.

The mechanism of action of this compound primarily involves its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neuroprotection. The compound may also exhibit effects on various signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Effects : Studies have shown that the compound can inhibit the growth of various cancer cell lines, suggesting potential use in cancer therapy. For instance, it demonstrated significant activity against pancreatic cancer cells with a GI50 value indicating effective inhibition of cell proliferation .

- Neuroprotective Properties : The compound's ability to modulate neurotransmitter levels points to its potential as a neuroprotective agent. This is particularly relevant in conditions such as depression and anxiety disorders .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in the substituents on the phenethylamine backbone can significantly influence its biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| 4-Ethoxy | Enhances lipophilicity and receptor binding affinity |

| 4-Methoxy | Decreases potency due to steric hindrance |

| 4-Fluoromethyl | Results in loss of selectivity but retains some inhibitory action |

These findings indicate that modifications at the para position of the aromatic ring can lead to substantial changes in biological activity, underlining the importance of careful structural design in drug development .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines, including PANC1 and TC32 cells. The compound's GI50 values ranged from 0.34 µM to 0.92 µM, indicating a potent inhibitory effect on cell growth .

- Neuroprotection : In animal models of stress-induced depression, administration of this compound resulted in significant behavioral improvements, correlating with increased serotonin levels in the brain. This suggests its potential as an antidepressant agent .

- Antimicrobial Activity : A study investigating the antimicrobial properties found that the compound exhibited activity against common bacterial strains, supporting its potential application in treating infections .

Q & A

Q. What are the recommended synthetic routes for (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination between 4-ethoxybenzaldehyde and phenethylamine, followed by hydrochloric acid salt formation. Key steps include:

- Amine Protection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling .

- Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to stabilize intermediates .

- Salt Formation : Precipitation with concentrated HCl in anhydrous ether, yielding the hydrochloride salt .

Optimization Tips : - Monitor pH during salt formation (target pH 2–3) to avoid decomposition.

- Use inert atmospheres (N2/Ar) to prevent oxidation of the phenethylamine moiety .

Q. Table 1: Synthetic Yield Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol | 0 | NaBH3CN | 78 |

| THF | 25 | NaBH(OAc)3 | 65 |

| Ethanol | -10 | H2/Pd-C | 82 |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR :

- 1H NMR : Look for aromatic protons (δ 6.8–7.4 ppm) and ethoxy methylene (δ 1.3–1.5 ppm) .

- 13C NMR : Confirm the ethoxy group (δ 63–65 ppm for CH2, δ 14–16 ppm for CH3) .

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) to assess purity (retention time ~8.2 min) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Cl⁻ interaction with NH groups) .

Q. What are the critical considerations for purifying this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1) at 4°C to isolate high-purity crystals (>98%) .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for intermediates; avoid basic conditions to prevent freebase formation .

- Lyophilization : For hygroscopic batches, lyophilize at -50°C under vacuum to remove residual solvents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate receptor-binding affinity and selectivity?

- Methodological Answer :

- Radioligand Displacement Assays : Use [3H]serotonin or [3H]dopamine in transfected HEK293 cells.

- Incubate compound (1 nM–10 μM) with membrane homogenates; measure Ki via Scatchard analysis .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) using GPCR homology models (e.g., 5-HT2A receptor PDB: 6A93) .

Key Data : - Table 2: Binding Affinity for Neurotransmitter Receptors

| Receptor | Ki (nM) | Selectivity vs. 5-HT2A |

|---|---|---|

| 5-HT2A | 12.3 | 1.0 |

| D2 | 450 | 36.6 |

| α1-Adrenergic | 890 | 72.4 |

Q. How can stability under physiological conditions be assessed, and what degradation products are expected?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic Conditions : 0.1 M HCl at 37°C for 24h → cleavage of ethoxy group (4-hydroxybenzyl derivative detected via LC-MS) .

- Oxidative Stress : 3% H2O2 → N-oxide formation (m/z +16) .

- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor half-life (t1/2) using UPLC-QTOF .

Q. How should conflicting data in pharmacological studies (e.g., divergent IC50 values) be analyzed?

- Methodological Answer :

- Source Identification : Check enantiomeric purity (via chiral HPLC) or batch-to-batch variability in salt stoichiometry .

- Assay Validation :

- Compare radioligand vs. fluorescence-based assays (e.g., FLIPR for functional activity) .

- Control for intracellular calcium levels in cell-based assays .

Example Case : A 10-fold IC50 discrepancy was traced to residual DMSO (>0.1%) in stock solutions, which inhibited target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.